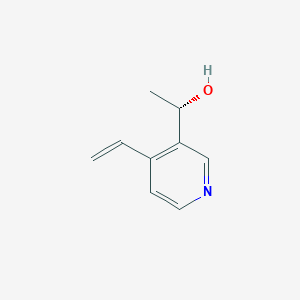
8-Bromochroman-3-one
Descripción general
Descripción
8-Bromochroman-3-one is a brominated chromone derivative, a class of compounds known for their interesting biological activities and potential use in drug discovery. Chromones are also recognized as valuable structural scaffolds in medicinal chemistry, often designed to mimic short peptides or serve as intermediates in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of 8-bromochroman-3-one derivatives has been approached through various methods. One efficient synthetic route involves the reaction of 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one or 2-aryl-8-bromo-6-chlorochroman-4-one under Mannich conditions, followed by an aza-Michael reaction and SeO(2) oxidation to introduce a primary aminomethyl group at the 3-position of the chromone scaffold . Another strategy for synthesizing tetrasubstituted chromone derivatives includes palladium-mediated reactions, which exhibit excellent regioselectivity and high yields, demonstrating the versatility of chromone derivatives .
Molecular Structure Analysis
X-ray diffraction methods have been used to determine the crystal structures of various 8-bromochroman-3-one derivatives. These studies reveal that the presence of the bromine atom can influence the conformation of the molecule, as seen in the syn conformation of 8-bromoguanosine and 8-bromoadenosine . Additionally, the bulky bromine atom can affect crystal packing, as observed in the substituted trifluoromethylchromones .
Chemical Reactions Analysis
The reactivity of 8-bromochroman-3-one derivatives has been explored in several contexts. For instance, the one-electron attachment reaction of 8-bromo-2'-deoxyguanosine in DNA shows a structural dependence on the B- and Z-DNA forms, with a higher conversion in Z-DNA . Nucleophilic reactions of 8-bromodiisophorone-1-carboxylic acid demonstrate the possibility of nucleophilic substitution with simultaneous migration, leading to various substituted products . Moreover, the use of Br/Cl has been shown to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates, leading to the efficient synthesis of dienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-bromochroman-3-one derivatives are influenced by their molecular structure. The introduction of substituents such as trifluoromethyl groups can lead to rotational disorder and affect the overall molecular geometry . The presence of the bromine atom can also induce conformational changes, as seen in the syn conformation of brominated purine nucleosides, which contrasts with the more common anti conformation . These structural features are crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions and biological activities.
Aplicaciones Científicas De Investigación
- Anticancer : Chromanone analogs have shown potential as anticancer agents .
- Antioxidant : These compounds have demonstrated antioxidant properties .
- Antimicrobial and Antifungal : Chromanone analogs can exhibit antimicrobial and antifungal activities .
- Antiviral : They have potential antiviral properties .
- Anti-inflammatory : Chromanone analogs can act as anti-inflammatory agents .
- Antidiabetic : They have shown potential in the treatment of diabetes .
Each of these applications involves complex experimental procedures and methodologies that are specific to the field of study. The outcomes and results obtained from these studies vary widely, depending on the specific application and experimental conditions .
Safety And Hazards
Propiedades
IUPAC Name |
8-bromo-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOQDMYJFVLYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597935 | |
| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromochroman-3-one | |
CAS RN |
133118-80-6 | |
| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133118-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

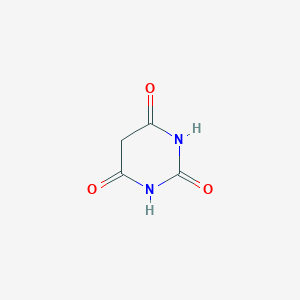
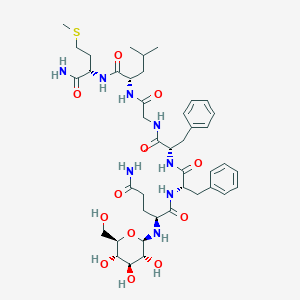
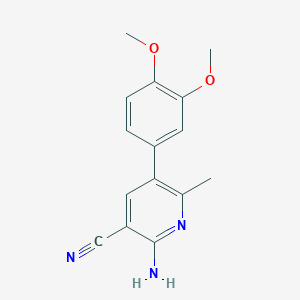
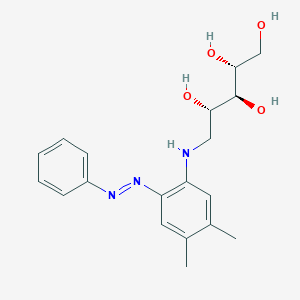
![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)
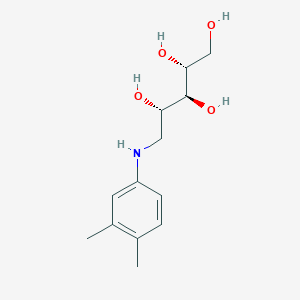
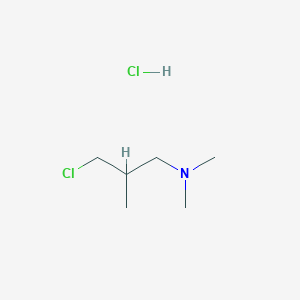
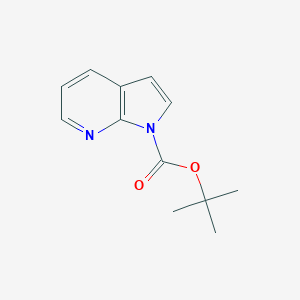
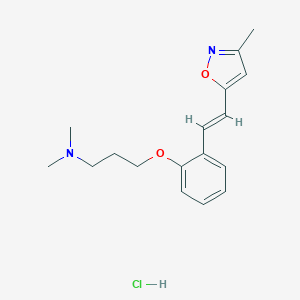
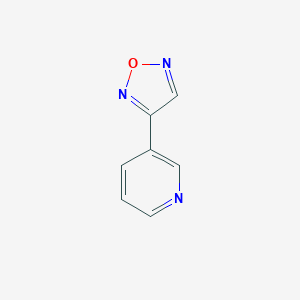
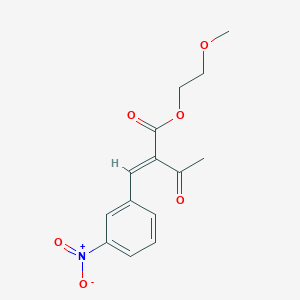
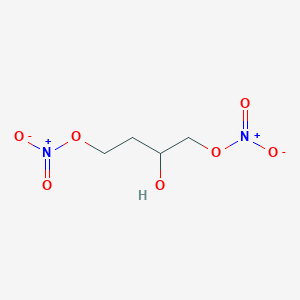
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
